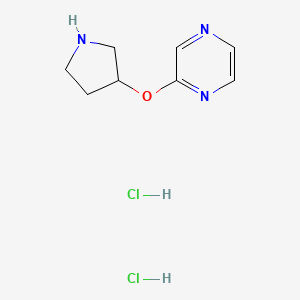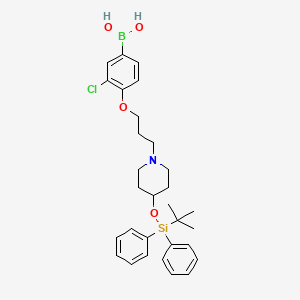
3-(3-Bromo-5-fluorophenoxy)-2-methylpropan-1-ol
Übersicht
Beschreibung
3-(3-Bromo-5-fluorophenoxy)-2-methylpropan-1-ol is an organic compound with a chemical structure of C9H10BrFO2. It is a bromofluorophenol derivative, which is widely used in organic synthesis. This compound is also known as 3-bromo-5-fluoro-2-methylphenol, 3-bromo-5-fluoro-2-methylphenoxypropane, and 3-bromo-5-fluoro-2-methylphenoxy-1-propanol. This compound is a white crystalline solid with a melting point of 150-152°C and a boiling point of 191-193°C. It is soluble in water, ethanol, and chloroform.
Wirkmechanismus
3-(3-Bromo-5-fluorophenoxy)-2-methylpropan-1-ol acts as a nucleophile in organic synthesis, reacting with electrophiles such as alkyl halides, aryl halides, and acyl halides. The reaction occurs via a nucleophilic substitution mechanism, wherein the bromine atom of the compound acts as a leaving group, allowing for the formation of a new bond between the nucleophile and the electrophile.
Biochemical and Physiological Effects
This compound is not known to have any biochemical or physiological effects. It is not known to be toxic or to have any adverse effects on humans or animals.
Vorteile Und Einschränkungen Für Laborexperimente
3-(3-Bromo-5-fluorophenoxy)-2-methylpropan-1-ol has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is a relatively stable compound. Additionally, it is soluble in common organic solvents, such as ethanol and chloroform. The main limitation for its use in laboratory experiments is that it is sensitive to light and air, and thus should be stored in a dark, airtight container.
Zukünftige Richtungen
Future research directions for 3-(3-Bromo-5-fluorophenoxy)-2-methylpropan-1-ol include the development of new methods for its synthesis, the exploration of its potential applications in drug discovery, and the study of its reactivity with other compounds. Additionally, further research could be done to explore its potential use as a catalyst in the synthesis of polymers and other materials. Finally, further studies could be conducted to explore its potential toxicity and any adverse effects it may have on humans or animals.
Wissenschaftliche Forschungsanwendungen
3-(3-Bromo-5-fluorophenoxy)-2-methylpropan-1-ol is used in a variety of scientific research applications. It is used as a reactant in the synthesis of various compounds, such as cyclic ethers, imidazoles, and thiazoles. It is also used as a catalyst in the synthesis of polymers, such as polyethylene, polypropylene, and polystyrene. Additionally, it is used in the synthesis of drugs, such as antifungal agents and anti-inflammatory agents.
Eigenschaften
IUPAC Name |
3-(3-bromo-5-fluorophenoxy)-2-methylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrFO2/c1-7(5-13)6-14-10-3-8(11)2-9(12)4-10/h2-4,7,13H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXDCEAGQBOWDPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)COC1=CC(=CC(=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



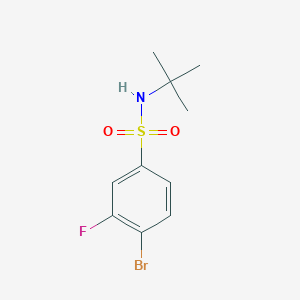
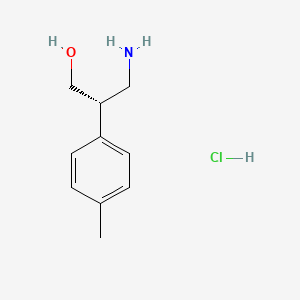
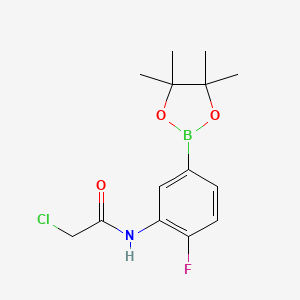


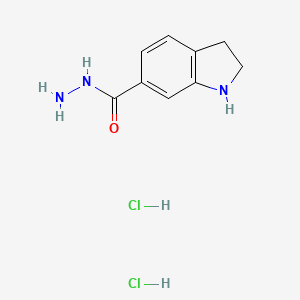
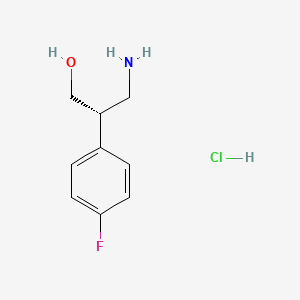

![3-(thiophen-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1408257.png)
